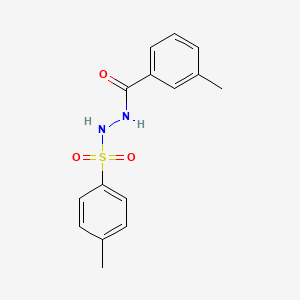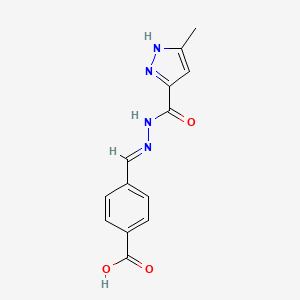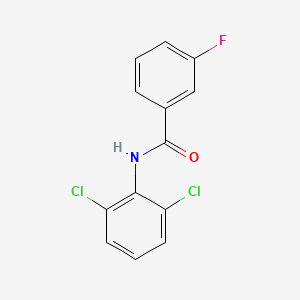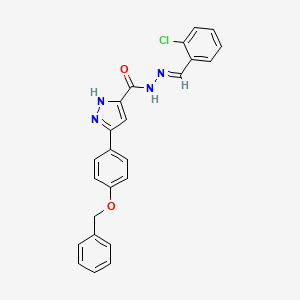![molecular formula C18H18ClNO3 B11689554 Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)
Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo es un compuesto orgánico que pertenece a la clase de los benzoatos. Se caracteriza por la presencia de un grupo éster de butilo unido a una unidad de ácido benzoico, que está además sustituido con un grupo 4-clorofenilcarbonilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo generalmente implica la esterificación del ácido 3-aminobenzoico con butanol en presencia de un catalizador adecuado. La reacción procede a través de la formación de un éster intermedio, que luego se hace reaccionar con cloruro de 4-clorobenzoílo para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden conducir a la producción a gran escala de este compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes, dependiendo del agente reductor utilizado.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el carbono carbonílico, lo que lleva a la formación de diferentes derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base para facilitar la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una variedad de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
El 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, afectando las vías bioquímicas en las que la enzima está involucrada. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-{[(4-metilfenil)carbonil]amino}benzoato de butilo: Estructura similar pero con un grupo metilo en lugar de un átomo de cloro.
3-{[(4-fluorofenil)carbonil]amino}benzoato de butilo: Estructura similar pero con un átomo de flúor en lugar de un átomo de cloro.
3-{[(4-bromofenil)carbonil]amino}benzoato de butilo: Estructura similar pero con un átomo de bromo en lugar de un átomo de cloro.
Unicidad
La presencia del grupo 4-clorofenilo en el 3-{[(4-clorofenil)carbonil]amino}benzoato de butilo confiere propiedades químicas y biológicas únicas en comparación con sus análogos. El átomo de cloro puede influir en la reactividad del compuesto, la afinidad de unión y la estabilidad general, lo que lo hace distinto de otros compuestos similares.
Propiedades
Fórmula molecular |
C18H18ClNO3 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
butyl 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21) |
Clave InChI |
AGWZOSMWPINHBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)


![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)

